![molecular formula C27H26N6O3 B2404195 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-90-8](/img/structure/B2404195.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Synthesis
The compound contains a pyrimidine ring, which is a key component in many biological compounds. Pyrimidines are essential for the synthesis of DNA, RNA, and other cellular components . The compound could potentially be used in the synthesis of new pyrimidine derivatives .
Organic Chemistry Research
The compound could be used in organic chemistry research, particularly in the study of reactions involving N-heterocycles . It could be used to investigate new synthetic routes or to understand the reactivity of similar compounds .
Drug Development
Given its complex structure, the compound could be of interest in drug development. It could serve as a lead compound for the development of new drugs, particularly those targeting diseases related to disruptions in pyrimidine metabolism .
Material Science
The compound could be used in the development of new materials. For example, it could be incorporated into multidimensional Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery .
Muscle Relaxant Research
The compound contains a 3,4-dimethoxyphenyl group, which is used in the preparation of the muscle relaxant papaverine . Therefore, it could potentially be used in the research and development of new muscle relaxants .
Oxidation Reactions
The compound contains a pyridin-2-yl group, which has been used in the oxidation of thiols to disulfides . Therefore, it could potentially be used in research related to oxidation reactions .
Environmental Chemistry
Given its complex structure, the compound could be used in environmental chemistry research. It could be used to study the environmental fate and transport of similar compounds, or to develop new methods for the removal of such compounds from the environment .
Biochemistry
The compound could be used in biochemistry research, particularly in the study of enzymes that interact with pyrimidines. This could lead to a better understanding of diseases related to disruptions in pyrimidine metabolism .
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .
Pharmacokinetics
Predictions based on its structure suggest that it may be well-absorbed due to its lipophilic nature, but this needs to be confirmed experimentally .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-16-7-5-8-18(13-16)24-23(26(34)30-20-9-6-12-28-15-20)17(2)29-27-31-25(32-33(24)27)19-10-11-21(35-3)22(14-19)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQMAUIUODXXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)NC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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